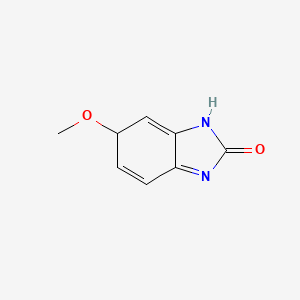
6-Methoxy-1,6-dihydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,6-dihydrobenzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-2-nitroaniline with formic acid, followed by reduction and cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,6-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
6-Methoxy-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,6-dihydrobenzimidazol-2-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,3-dihydrobenzimidazol-2-one
- 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
6-Methoxy-1,6-dihydrobenzimidazol-2-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the methoxy group at the 6-position can significantly influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-5H,1H3,(H,10,11) |
InChI Key |
PANIUSONGCMUIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC(=O)NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
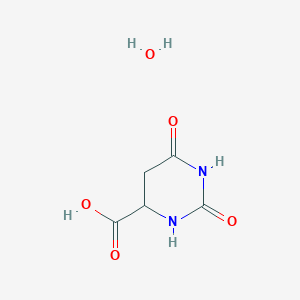

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
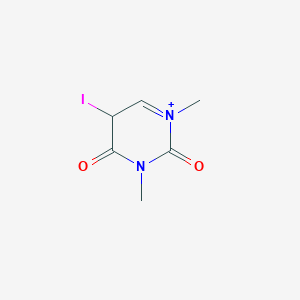

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)

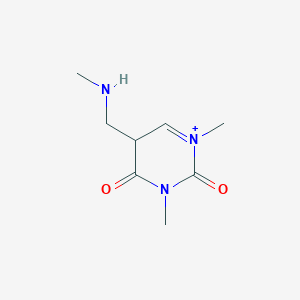
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)
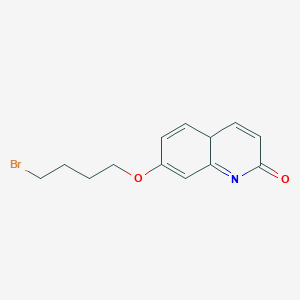
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)

